

# Commercial Suppliers and Technical Guide for 4-Biphenylglyoxal Hydrate

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## Compound of Interest

Compound Name: *4-Biphenylglyoxal hydrate*

Cat. No.: B072532

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## An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **4-Biphenylglyoxal hydrate** (CAS No. 1145-04-6) is a specialized chemical compound with emerging applications in proteomics research and as a potential modulator of enzymatic activity. This guide provides a comprehensive overview of its commercial availability, key technical data, and potential research applications, with a focus on its role as a putative arginase inhibitor.

## Commercial Availability

A number of chemical suppliers offer **4-Biphenylglyoxal hydrate**, catering to research and development needs. The table below summarizes the offerings from several prominent vendors. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.

Supplier	Product Name	CAS No.	Molecular Formula	Molecular Weight	Purity	Available Quantities
--INVALID-LINK--	Biphenyl-4-glyoxal hydrate[1]	1145-04-6	C <sub>14</sub> H <sub>10</sub> O <sub>2</sub> ·H <sub>2</sub> O	228.24	Not specified; refer to Certificate of Analysis[1]	Inquire
--INVALID-LINK-- (for SynChem)	4-Biphenylglyoxal hydrate/95 +%	1145-04-6	C <sub>14</sub> H <sub>12</sub> O <sub>3</sub>	228.25	95+%[2]	1g[2]
--INVALID-LINK--	4-Biphenylglyoxal hydrate	1145-04-6	C <sub>14</sub> H <sub>12</sub> O <sub>3</sub>	Not specified	Not specified	Inquire
--INVALID-LINK--	4-BIPHENYL GLYOXAL HYDRATE	1145-04-6	C <sub>14</sub> H <sub>12</sub> O <sub>3</sub>	228.25	Not specified	Inquire
--INVALID-LINK--	4-Phenoxyphenylglyoxal hydrate	92254-55-2	C <sub>14</sub> H <sub>12</sub> O <sub>4</sub>	244.25	Not specified	1 gram[3]

Note: Data is compiled from publicly available information on supplier websites. Researchers should always refer to the Certificate of Analysis for lot-specific data.

## Technical Profile

- IUPAC Name: 2,2-dihydroxy-1-([1,1'-biphenyl]-4-yl)ethan-1-one

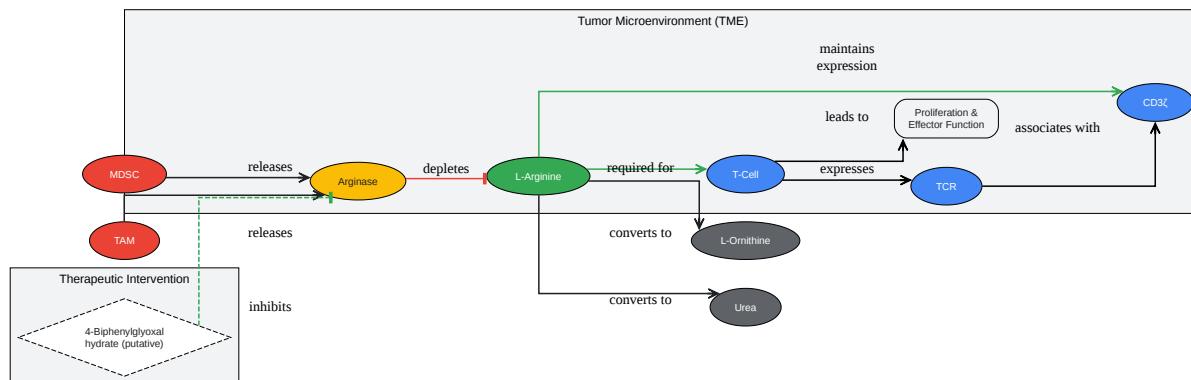
- Synonyms: 4-Biphenylglyoxal monohydrate, p-Phenylglyoxal monohydrate
- Appearance: Solid (form may vary)
- Solubility: Information not widely available, empirical testing is recommended.

## Research Applications

### Arginase Inhibition in Cancer Immunotherapy

Recent studies have highlighted the role of arginase in creating an immunosuppressive tumor microenvironment. Arginase depletes L-arginine, an amino acid crucial for T-cell proliferation and function. Inhibition of arginase can restore L-arginine levels, thereby enhancing the anti-tumor immune response. While direct studies with **4-Biphenylglyoxal hydrate** are not extensively published, its structural motifs suggest it may be investigated as a potential arginase inhibitor.

The following diagram illustrates the proposed signaling pathway affected by arginase inhibition in the context of cancer immunotherapy.

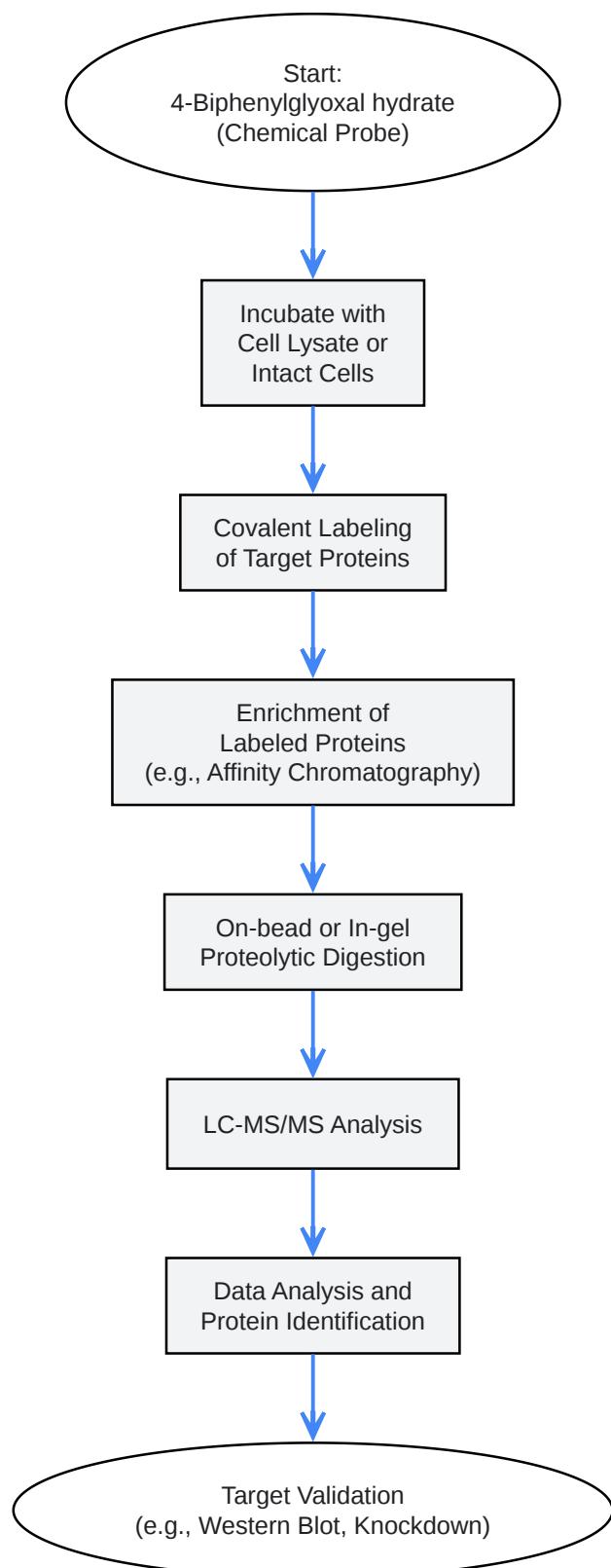
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Caption: Proposed signaling pathway of arginase inhibition in the tumor microenvironment.

## Chemical Proteomics

**4-Biphenylglyoxal hydrate** can potentially be used as a chemical probe in proteomics to identify and characterize protein targets. The glyoxal functional group can react with specific amino acid residues, allowing for the covalent labeling and subsequent identification of interacting proteins. This is a valuable tool for target deconvolution and understanding the mechanism of action of small molecules.

The following diagram outlines a general experimental workflow for chemical proteomics-based target identification.



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Caption: General experimental workflow for chemical proteomics.

# Experimental Protocols

While a specific, published protocol for an arginase inhibition assay using **4-Biphenylglyoxal hydrate** is not readily available, a general colorimetric assay protocol can be adapted for screening purposes. The following is a representative methodology based on commercially available kits.[4][5][6]

## Representative Protocol: Colorimetric Arginase Activity Assay

1. Principle: This assay measures the amount of urea produced from the enzymatic reaction of arginase with L-arginine. The urea is detected colorimetrically.

2. Materials:

- **4-Biphenylglyoxal hydrate** (or other test inhibitor)
- Recombinant human arginase 1
- L-arginine solution
- Urea standard solution
- Colorimetric detection reagents (e.g.,  $\alpha$ -isonitrosopropiophenone-based)
- Assay buffer (e.g., Tris-HCl with  $MnCl_2$ )
- 96-well microplate
- Microplate reader

3. Procedure:

- Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve **4-Biphenylglyoxal hydrate** in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the inhibitor and urea standards.
- Assay Setup:

- Add assay buffer to all wells.
- Add urea standards to their respective wells.
- Add the test inhibitor (**4-Biphenylglyoxal hydrate**) at various concentrations to the sample wells.
- Add a vehicle control (e.g., DMSO) to the control wells.
- Enzyme Reaction:
  - Add the arginase enzyme to all wells except the blank.
  - Initiate the reaction by adding the L-arginine substrate to all wells.
  - Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- Detection:
  - Stop the reaction according to the kit's instructions (e.g., by adding an acidic solution).
  - Add the colorimetric detection reagents to all wells.
  - Incubate as required for color development.
- Measurement:
  - Read the absorbance at the appropriate wavelength (e.g., 540-570 nm) using a microplate reader.
- Data Analysis:
  - Subtract the blank reading from all other readings.
  - Generate a urea standard curve.
  - Calculate the concentration of urea produced in each sample.

- Determine the percent inhibition of arginase activity for each concentration of **4-Biphenylglyoxal hydrate** and calculate the  $IC_{50}$  value.

Disclaimer: This is a generalized protocol and should be optimized for specific experimental conditions. Always follow the instructions provided with your specific assay kit.

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